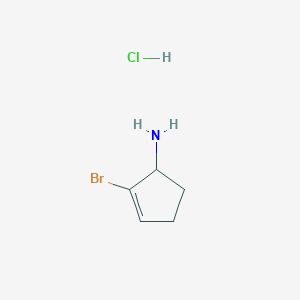

2-Bromocyclopent-2-en-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromocyclopent-2-en-1-amine;hydrochloride is a chemical compound with the molecular formula C5H8BrN·HCl. It is a versatile compound used in various scientific research applications due to its unique properties. The compound is typically available as a powder and is known for its potential biological activity .

Méthodes De Préparation

The synthesis of 2-Bromocyclopent-2-en-1-amine;hydrochloride involves several steps. One common method includes the bromination of cyclopentadiene followed by amination. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as bromine and ammonia . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

2-Bromocyclopent-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Applications De Recherche Scientifique

2-Bromocyclopent-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 2-Bromocyclopent-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and differentiation .

Comparaison Avec Des Composés Similaires

2-Bromocyclopent-2-en-1-amine;hydrochloride can be compared with other similar compounds, such as:

2-Bromocyclopent-2-en-1-one: This compound has a similar structure but lacks the amine group, leading to different chemical properties and reactivity.

Cyclopent-2-en-1-amine: This compound lacks the bromine atom, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of the bromine and amine groups, which confer specific reactivity and potential biological activity.

Activité Biologique

2-Bromocyclopent-2-en-1-amine;hydrochloride is a compound that has garnered interest in various fields, including pharmacology and biochemistry, due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a cyclopentene ring, which is known for its reactivity in various chemical transformations. The hydrochloride form enhances its solubility in water, making it suitable for biological studies.

Mode of Action

The biological activity of this compound is largely influenced by its ability to interact with specific biomolecules. Similar compounds have been shown to inhibit photosynthetic pathways in plants by affecting the photosystem II (PSII) complex, leading to reduced electron transfer efficiency. This suggests potential applications in herbicide development.

Biochemical Pathways

Research indicates that compounds with similar structures can modulate various biochemical pathways. For instance, they may inhibit oxidase enzymes critical for cellular respiration and metabolism. This inhibition can lead to significant alterations in cellular metabolism, gene expression related to oxidative stress responses, and overall cellular function.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, it is hypothesized that its bioavailability may be affected by its chemical stability and interactions with cellular transport mechanisms. Preliminary studies suggest that the compound can persist in soil and aquatic environments, raising concerns about ecological impacts.

Cellular Effects

In laboratory settings, this compound has demonstrated varying effects on cell function depending on dosage. At lower concentrations, minimal effects were observed; however, higher concentrations resulted in significant changes in cellular behavior and metabolism.

| Dosage (mg/mL) | Observed Effects |

|---|---|

| 0.1 | Minimal cellular changes |

| 1.0 | Moderate inhibition of cell growth |

| 10.0 | Significant metabolic alterations |

Metabolic Pathways

The compound appears to engage with multiple metabolic pathways, influencing enzyme activity and potentially leading to the formation of reactive oxygen species (ROS) under certain conditions. This is particularly relevant for understanding its role in oxidative stress and related pathologies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(3,4-dichlorophenyl)-5-ethoxy... | Inhibits oxidase enzymes | Contains a pyran ring structure |

| 3,4-dichlorophenylacetic acid | Used in pharmaceutical synthesis | Similar functional groups |

Propriétés

IUPAC Name |

2-bromocyclopent-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN.ClH/c6-4-2-1-3-5(4)7;/h2,5H,1,3,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGULKWUHXGAIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.